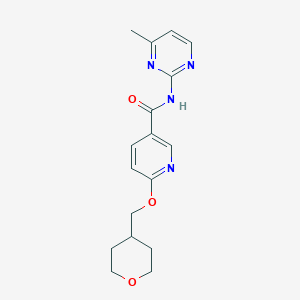

Methyl 2-Methyloxazole-5-acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 2-Methyloxazole-5-acetate” is a chemical compound with the CAS Number: 1276083-60-3 . Its molecular weight is 155.15 . The IUPAC name for this compound is methyl 2-(2-methyloxazol-5-yl)acetate . It is typically stored in a refrigerator .

Synthesis Analysis

The synthesis of oxazolines, such as this compound, can be achieved through the cyclodehydration of β-hydroxy amides using reagents . A rapid flow synthesis of oxazolines and their oxidation to the corresponding oxazoles has been reported . The oxazolines are prepared at room temperature in a stereospecific manner, with inversion of stereochemistry, from β-hydroxy amides using Deoxo-Fluor® .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9NO3/c1-5-8-4-6(11-5)3-7(9)10-2/h4H,3H2,1-2H3 . The InChI key is HGOPQUVMYSFDKH-UHFFFAOYSA-N .Chemical Reactions Analysis

The corresponding oxazoles can be obtained via a packed reactor containing commercial manganese dioxide . The oxidative aromatisation of oxazolines to the corresponding oxazoles is typically achieved using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane .Physical And Chemical Properties Analysis

This compound is a solid at room temperature .Applications De Recherche Scientifique

Synthesis of Analgesic and Anti-inflammatory Compounds : Salgın-Gökşen et al. (2007) explored the synthesis of compounds containing 5-methyl-2-benzoxazolinones, which showed high activity in analgesic and anti-inflammatory fields. They achieved this by synthesizing acetic acid hydrazide containing 5-methyl-2-benzoxazolinone (Salgın-Gökşen et al., 2007).

mGluR5 Antagonists for Drug Abuse Treatment : Iso and Kozikowski (2006) studied the synthesis of 4-Arylethynyl-2-methyloxazole derivatives as mGluR5 antagonists. These are used in the treatment of drug abuse, providing a pathway for creating oxazole analogues of MTEP (Iso & Kozikowski, 2006).

COX-2 / 5-LOX Inhibitors Synthesis : Reddy and Rao (2008) synthesized methyl [6-(2-aminothiazol-4-yl)-3-oxo-l,4-benzoxazin-2yl]acetates, which showed notable 5-LOX inhibitory activity. This study contributes to the development of selective COX-2 inhibitors (Reddy & Rao, 2008).

Oxazolines and Oxazoles Synthesis : Mali, Takale, and Telvekar (2017) developed a ligand-free, Pd(OAc)2-catalyzed one-pot reaction for synthesizing oxazolines and oxazoles. This process involves changing additives to selectively obtain either oxazolines or oxazoles, contributing to the versatile synthesis methods in organic chemistry (Mali, Takale, & Telvekar, 2017).

Siphonazoles Synthesis : Zhang and Ciufolini (2009) described the synthesis of 4-carbethoxy-5-methyl-2-(phenylsulfonyl)methyloxazole and its use in creating more complex oxazoles. This research is significant for the total synthesis of natural products, siphonazoles A and B (Zhang & Ciufolini, 2009).

Antiproliferative Activities of Oxazole Derivatives : Wu, Liang, Xu, He, and Xiang (2013) synthesized 5-aryl-2-methyloxazole derivatives and screened them for antiproliferative activities against various cancer cell lines. Some compounds showed strong inhibitory activities, highlighting the potential of these derivatives in cancer therapy (Wu, Liang, Xu, He, & Xiang, 2013).

Safety and Hazards

Mécanisme D'action

Target of Action

It belongs to the class of isoxazoles, which are known to interact with various biological targets based on their chemical diversity .

Mode of Action

Isoxazoles, the class of compounds to which it belongs, are known to interact with their targets through various mechanisms, often involving (3 + 2) cycloaddition reactions .

Biochemical Pathways

Isoxazoles, in general, are known to be involved in a wide variety of biochemical pathways due to their diverse chemical structures .

Pharmacokinetics

It is known that the compound is a solid at room temperature and is typically stored in a refrigerator . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

Isoxazoles are known to have significant biological interests, suggesting that they may have diverse effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 2-Methyloxazole-5-acetate. For instance, its storage temperature can affect its stability . Additionally, the compound’s interaction with its environment during synthesis can influence its final structure and, consequently, its mode of action .

Analyse Biochimique

Biochemical Properties

It is known that oxazoles, the class of compounds to which Methyl 2-Methyloxazole-5-acetate belongs, are commonly found in many commercially available drugs . They are involved in various biochemical reactions, interacting with a range of enzymes, proteins, and other biomolecules .

Cellular Effects

They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that oxazoles can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is known that oxazoles can be involved in various metabolic pathways, interacting with enzymes or cofactors .

Propriétés

IUPAC Name |

methyl 2-(2-methyl-1,3-oxazol-5-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-5-8-4-6(11-5)3-7(9)10-2/h4H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGOPQUVMYSFDKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(O1)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-ethoxyphenyl)-2-((4-nitrobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2777877.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2777880.png)

![2-(2,5-Dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)acetic acid](/img/structure/B2777886.png)